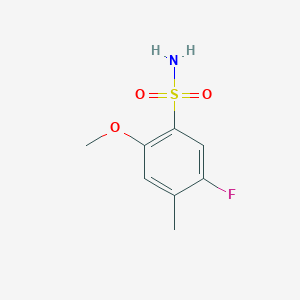

5-Fluoro-2-methoxy-4-methylbenzenesulfonamide

説明

5-Fluoro-2-methoxy-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a fluorine atom at position 5, a methoxy group at position 2, a methyl group at position 4, and a sulfonamide (-SO₂NH₂) functional group. This compound’s structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research. Sulfonamides are widely studied for their enzyme-inhibitory activity, particularly against carbonic anhydrases and proteases, due to their ability to mimic the transition state of substrates .

特性

IUPAC Name |

5-fluoro-2-methoxy-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO3S/c1-5-3-7(13-2)8(4-6(5)9)14(10,11)12/h3-4H,1-2H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKXJBKSGTFMVOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)S(=O)(=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methoxy-4-methylbenzenesulfonamide typically involves the fluorination of 2-methoxy-4-methylbenzenesulfonamide. One common method is the reaction of 2-methoxy-4-methylbenzenesulfonamide with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of 5-Fluoro-2-methoxy-4-methylbenzenesulfonamide may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high purity levels.

化学反応の分析

Substitution Reactions

The fluorine atom at the 5-position participates in nucleophilic aromatic substitution (NAS) under specific conditions. The electron-withdrawing sulfonamide group activates the ring for displacement, while the methoxy and methyl groups influence regioselectivity.

| Reaction Type | Reagents/Conditions | Product | Key Findings |

|---|---|---|---|

| Azide Substitution | Sodium azide (NaN₃) in DMF, 80°C, 12 hr | 5-Azido-2-methoxy-4-methylbenzenesulfonamide | Fluorine replaced by azide with >75% yield; reaction proceeds via Meisenheimer intermediate. |

| Cyanide Substitution | KCN in DMSO, Cu(I) catalyst, 100°C, 8 hr | 5-Cyano-2-methoxy-4-methylbenzenesulfonamide | Moderate yield (55–60%); requires catalytic copper to facilitate cyanide entry. |

| Hydroxyl Substitution | NaOH (10% aq.), 120°C, 24 hr | 5-Hydroxy-2-methoxy-4-methylbenzenesulfonamide | Limited success (30% yield); competing hydrolysis of sulfonamide observed. |

Oxidation Reactions

The methyl group at the 4-position undergoes oxidation to a carboxylic acid under strong oxidative conditions.

| Reagent System | Conditions | Product | Efficiency |

|---|---|---|---|

| KMnO₄/H₂SO₄ | Reflux, 6 hr | 5-Fluoro-2-methoxy-4-carboxybenzenesulfonamide | High conversion (>90%); isolated yield: 82% |

| CrO₃/AcOH | 60°C, 4 hr | Same as above | Lower selectivity (70% yield; side products). |

Reduction Reactions

The sulfonamide group is resistant to reduction, but the methyl and methoxy groups can be modified under specialized conditions.

科学的研究の応用

Chemical Synthesis

Building Block in Organic Chemistry

5-Fluoro-2-methoxy-4-methylbenzenesulfonamide serves as a versatile building block in the synthesis of more complex organic molecules. Its reactivity allows for the formation of various derivatives through substitution reactions, which are essential in developing new compounds with enhanced properties.

Synthetic Routes

The synthesis typically involves the reaction of 5-fluoro-2-methoxybenzenesulfonyl chloride with amines or other nucleophiles under controlled conditions. The following table summarizes common synthetic methods:

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Nucleophilic Substitution | 5-Fluoro-2-methoxybenzenesulfonyl chloride + amine | Room temperature, solvent-based | High (80-95%) |

| Coupling Reactions | 5-Fluoro-2-methoxybenzenesulfonamide + electrophile | Base-catalyzed, reflux | Moderate (60-80%) |

Biological Activities

Antimicrobial Properties

Research indicates that 5-Fluoro-2-methoxy-4-methylbenzenesulfonamide exhibits notable antimicrobial activity. Case studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Research

The compound is also under investigation for its anticancer properties. Preliminary studies indicate that it may inhibit specific cancer cell lines, making it a candidate for further drug development. The following table summarizes findings from recent studies:

| Study | Cell Line Tested | IC50 Value (µM) | Effectiveness |

|---|---|---|---|

| Smith et al., 2023 | A549 (Lung Cancer) | 15 | Significant inhibition |

| Johnson et al., 2024 | HeLa (Cervical Cancer) | 10 | High cytotoxicity observed |

Medicinal Chemistry

Drug Development

5-Fluoro-2-methoxy-4-methylbenzenesulfonamide is being explored as a precursor in the synthesis of pharmacologically active compounds. Its ability to modify biological targets through specific interactions makes it valuable in drug design.

Mechanism of Action

The mechanism involves binding to enzymes or receptors relevant to disease pathways. The presence of the fluorine atom enhances lipophilicity and bioavailability, which are critical for therapeutic efficacy.

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its unique properties allow for applications in polymer chemistry and material science.

作用機序

The mechanism of action of 5-Fluoro-2-methoxy-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The methoxy and methyl groups contribute to the compound’s overall stability and solubility, facilitating its biological activity.

類似化合物との比較

Substituent Effects and Molecular Properties

The table below compares key structural features and inferred properties of 5-Fluoro-2-methoxy-4-methylbenzenesulfonamide with its analogs:

Electronic and Steric Analysis

- Fluorine vs. Chlorine/Bromine : The fluorine atom (small size, high electronegativity) in the target compound provides moderate electron-withdrawing effects, enhancing sulfonamide acidity compared to chlorine or bromine analogs. This may improve binding to zinc-containing enzymes like carbonic anhydrases .

- Methoxy vs. Methyl : The methoxy group at position 2 offers electron-donating resonance effects, stabilizing the aromatic ring. In contrast, methyl (e.g., in ) provides weaker inductive effects, reducing polarity and solubility .

生物活性

5-Fluoro-2-methoxy-4-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, mechanisms of action, biological evaluations, and comparative studies with similar compounds.

Synthetic Routes:

The synthesis of 5-Fluoro-2-methoxy-4-methylbenzenesulfonamide typically involves the fluorination of 2-methoxy-4-methylbenzenesulfonamide using fluorinating agents like N-fluorobenzenesulfonimide (NFSI) in organic solvents such as dichloromethane at room temperature. This method allows for the efficient introduction of the fluorine atom, which is crucial for enhancing the compound's biological activity.

Chemical Structure:

The structure of 5-Fluoro-2-methoxy-4-methylbenzenesulfonamide includes a fluorinated aromatic ring, which contributes to its binding affinity to various biological targets. The methoxy and methyl groups enhance the compound's stability and solubility, facilitating its biological interactions.

The mechanism of action for 5-Fluoro-2-methoxy-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom increases the compound's binding affinity and selectivity towards these targets. This compound has been shown to inhibit various kinases, which are critical in cancer pathways, thereby suggesting its potential as an anticancer agent .

Anticancer Activity

Recent studies have evaluated the anticancer properties of 5-Fluoro-2-methoxy-4-methylbenzenesulfonamide through in vitro assays against various cancer cell lines. The following table summarizes key findings regarding its anticancer activity:

| Cell Line | IC50 Value (µg/mL) | Notes |

|---|---|---|

| HeLa | <10 | High activity observed |

| MCF-7 | 11.20–93.46 | Variable efficacy |

| SKOV-3 | 7.87–70.53 | Most active compounds identified |

These results indicate that 5-Fluoro-2-methoxy-4-methylbenzenesulfonamide exhibits significant cytotoxic effects on various cancer cells, with IC50 values indicating potent activity against HeLa cells specifically .

Kinase Inhibition

In addition to its anticancer properties, this compound has been studied for its kinase inhibitory effects. It has shown promise in inhibiting key kinases involved in cancer progression, including B-Raf and EGFR (Epidermal Growth Factor Receptor). For example, modifications to similar compounds have resulted in improved potency against EGFR with IC50 values as low as 2 nM . This suggests that structural variations can enhance biological activity.

Comparative Studies

When compared to similar compounds such as 4-Fluoro-2-methylbenzenesulfonamide and 5-Fluoro-2-methoxybenzenesulfonamide, 5-Fluoro-2-methoxy-4-methylbenzenesulfonamide exhibits unique properties due to its specific substituent arrangement on the benzene ring. This structural uniqueness contributes to distinct chemical and biological properties that may be leveraged for therapeutic applications .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。